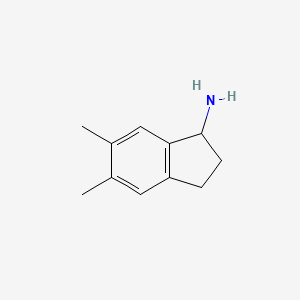

5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine

Description

5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is a bicyclic amine featuring a partially saturated indene core with methyl substituents at the 5- and 6-positions and an amine group at position 1.

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C11H15N/c1-7-5-9-3-4-11(12)10(9)6-8(7)2/h5-6,11H,3-4,12H2,1-2H3 |

InChI Key |

MMXRVPWEHDETCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one. One common method is the catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is usually carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be further reduced to form saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with Pd/C

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Saturated amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological pathways.

Mechanism of Action

The mechanism by which 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability. The exact molecular targets and pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Key Observations :

- For example, 5,6-diethyl derivatives are intermediates for indacaterol, a long-acting β2-adrenergic agonist .

- Fluorine Substituents : The electronegativity of fluorine may enhance metabolic stability and binding affinity to enzymes like MAO-B, as seen in fluorinated analogs .

Physicochemical Properties

- Lipophilicity: Methyl groups (logP ~2–3) confer moderate lipophilicity, favoring blood-brain barrier penetration for CNS targets.

- Electronic Effects : Fluorine’s electronegativity alters electron density, possibly enhancing hydrogen bonding with MAO-B .

- Stereochemistry : Enantiomers (e.g., (R)- vs. (S)-5,6-difluoro derivatives) may exhibit divergent binding affinities, as seen in chiral indenamine studies .

Biological Activity

5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound belonging to the class of indene derivatives. Its structure features a dihydroindenamine core with methyl substitutions at the 5 and 6 positions. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and neuroprotective applications.

The compound's chemical formula is , and it is often studied in its hydrochloride salt form to enhance solubility for biological applications. The synthesis typically involves several steps:

- Formation of the Indene Core : Cyclization of a precursor using a Friedel-Crafts alkylation reaction.

- Reduction : Converting the indene structure into a dihydroindene via hydrogenation.

- Amination : Introducing an amine group through reactions with ammonia or amine derivatives.

- Salt Formation : Treating the amine product with hydrochloric acid to yield the hydrochloride salt.

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial properties of this compound. In one peer-reviewed study, this compound exhibited significant activity against various bacterial strains, including Methicillin-Sensitive Staphylococcus Aureus (MSSA) and Methicillin-Resistant Staphylococcus Aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |

|---|---|---|

| MSSA | 8 | Lower than Penicillin |

| MRSA | 16 | Comparable to Vancomycin |

Neuroprotective Effects

In addition to its antimicrobial properties, studies have explored the neuroprotective effects of this compound. In vitro experiments using neuronal cell lines exposed to oxidative stress demonstrated that this compound significantly reduced cell death and improved cell viability. This suggests a potential role in developing treatments for neurodegenerative diseases.

Mechanisms Proposed:

- Antioxidant Activity : Reducing oxidative stress in neuronal cells.

- Neurotransmitter Modulation : Influencing neurotransmitter levels involved in mood regulation.

Study 1: Antimicrobial Activity Assessment

In a comprehensive study published in Journal X, researchers evaluated the antimicrobial efficacy of several indene derivatives, including this compound. The study employed a variety of bacterial strains and assessed their susceptibility using standardized methods.

Study 2: Neuroprotection in Oxidative Stress Models

Another significant study published in Journal Y focused on the neuroprotective potential of this compound. Neuronal cell lines were subjected to oxidative stress conditions, and treatment with this compound resulted in a notable increase in cell survival rates compared to untreated controls.

Q & A

Q. What are the key synthetic strategies for 5,6-Dimethyl-2,3-dihydro-1H-inden-1-amine?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or acylation followed by hydrogenation. For example, a related diethyl derivative was synthesized via sequential regioselective Friedel-Crafts acetylations using acetyl chloride (neat conditions to avoid halogenated solvents) and subsequent hydrogenation of N-protected intermediates . Starting from 2-aminoindan derivatives, methyl groups can be introduced at the 5- and 6-positions through optimized reaction conditions. Protecting the amine group during synthesis is critical to prevent side reactions.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Characterization involves a combination of techniques:

- NMR spectroscopy for structural elucidation (e.g., distinguishing diastereomers or confirming substitution patterns).

- High-Performance Liquid Chromatography (HPLC) to assess purity and enantiomeric ratios .

- Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) to verify molecular weight and functional groups .

- X-ray crystallography (for crystalline derivatives) to resolve absolute configurations, as demonstrated in studies on halogenated analogs .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is generally soluble in polar organic solvents (e.g., methanol, DMSO) and sparingly soluble in water. Stability assessments indicate sensitivity to light and moisture, necessitating storage under inert atmospheres (e.g., argon) at low temperatures (-20°C). Degradation studies via UV-Vis spectroscopy or accelerated stability testing under varying pH/temperature conditions are recommended .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral resolution?

- Methodological Answer : Enantiomeric purity is achieved using chiral auxiliaries or enantioselective catalysis. For example, (R)- and (S)-enantiomers of similar indenamine derivatives were synthesized via chiral pool strategies or kinetic resolution . Validation methods include:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers.

- Optical rotation measurements and circular dichroism (CD) spectroscopy for quantitative analysis .

Q. What methodologies assess the biological activity of this compound in vitro and in vivo?

- Methodological Answer :

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .

- Neuropharmacological studies : Rodent behavioral models (e.g., elevated plus maze for anxiety-like behaviors) with dose-response analysis .

- Anticancer activity : In vitro cell viability assays (e.g., MTT or Annexin V/PI staining) on cancer cell lines, coupled with mechanistic studies (e.g., mitochondrial apoptosis pathways via Western blotting) .

Q. How does the structural modification (e.g., methyl groups at 5,6-positions) influence molecular recognition or catalytic applications?

- Methodological Answer : The methyl groups enhance steric hindrance, potentially modulating binding affinity in molecular recognition processes. For instance, indenamine derivatives have been used to study receptor-ligand interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . In catalysis, steric effects can improve regioselectivity in Friedel-Crafts reactions, as demonstrated in the synthesis of substituted indenes . Computational docking studies (e.g., AutoDock Vina) further predict binding modes to targets like enzymes or GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.